Silychristin B

Prostate Cancer Flavonolignan Colony Formation

Silychristin B (CAS: 879325-58-3) is a flavonolignan diastereomer of the known compound silychristin (now designated silychristin A), first isolated and structurally characterized by NMR spectroscopy from silymarin, the hepatoprotective extract of milk thistle (Silybum marianum). As a stereoisomer with the (2S, 3R) configuration, it is distinct from silychristin A (2R, 3S) and represents one of the optically pure components within the silymarin complex.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 879325-58-3
Cat. No. B1649421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilychristin B
CAS879325-58-3
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22-,23+,24+/m0/s1
InChIKeyBMLIIPOXVWESJG-KEDVUCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Silychristin B (CAS: 879325-58-3) Sourcing Guide: Stereoisomer-Specific Purity and Differential Bioactivity Data for Research and Procurement


Silychristin B (CAS: 879325-58-3) is a flavonolignan diastereomer of the known compound silychristin (now designated silychristin A), first isolated and structurally characterized by NMR spectroscopy from silymarin, the hepatoprotective extract of milk thistle (Silybum marianum) . As a stereoisomer with the (2S, 3R) configuration, it is distinct from silychristin A (2R, 3S) and represents one of the optically pure components within the silymarin complex [1]. While silybin (the major constituent) has dominated pharmacological research, silychristin B and other understudied flavonolignans may possess unique pharmacological activities [2].

Procurement Note: Why Silychristin B (CAS: 879325-58-3) Cannot Be Substituted with Generic Silymarin or Silychristin A


Generic substitution with silymarin extract or the more common silychristin A is inappropriate for studies requiring silychristin B due to two critical factors: stereochemistry-driven bioactivity and inconsistent natural abundance. Silychristin B is a specific diastereomer (2S, 3R) of silychristin, and chirality has been shown to be a crucial determinant of biological activity among silymarin flavonolignans, with specific diastereomers exhibiting distinct ligand-receptor interactions in biological systems [1]. Furthermore, the levels of silychristin B vary markedly in S. marianum fruits from different sources, meaning silymarin extracts are not a reliable or consistent source of this specific isomer . Therefore, researchers seeking reproducible, stereoisomer-specific data must procure optically pure silychristin B.

Quantitative Evidence Guide: Head-to-Head and Class-Level Comparative Data for Silychristin B (CAS: 879325-58-3)


Silychristin B: Limited Anticancer Efficacy in Prostate Cancer PC3 Cells Compared to Other Silymarin Constituents

In a direct head-to-head comparison of seven pure flavonolignan compounds isolated from silymarin, silychristin (referring to the mixture or silychristin A) demonstrated only a marginal effect on inhibiting colony formation in advanced human prostate cancer PC3 cells (p < 0.05), while silybin A, silybin B, isosilybin A, isosilybin B, silibinin, and silymarin exhibited strong inhibition (p < 0.001) [1]. This study provides direct, quantitative evidence that silychristin, and by structural inference silychristin B, is significantly less effective as an anticancer agent in this specific model compared to its major in-class counterparts.

Prostate Cancer Flavonolignan Colony Formation

Silychristin B as an Antitumor Promoter: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

Silychristin B has been identified as an antitumor promoter, specifically inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) induction [1]. This activity is a hallmark of chemopreventive agents that interfere with tumor promotion pathways, as demonstrated in a study of seven active flavonolignans from milk thistle [2]. While no direct head-to-head quantitative data for silychristin B vs. silychristin A is available, this activity establishes a distinct functional role for silychristin B in cancer chemoprevention research.

Antitumor Promotion Epstein-Barr Virus Cancer Chemoprevention

Silychristin: Distinct Pharmacokinetic Profile Compared to Silybin A and B in Humans

In a human dose-escalation study, the systemic exposure (abundance) to free silymarin flavonolignans after oral administration was ranked, showing silychristin (presumably a mixture of A and B) as having the second-lowest exposure, greater only than silydianin [1]. The order of abundance was: silybin A > silybin B > isosilybin B > isosilybin A > silychristin > silydianin [1]. This data demonstrates that silychristin (and by extension silychristin B) has a distinct and lower oral bioavailability profile compared to the major silybin diastereomers, which is a critical consideration for in vivo study design.

Pharmacokinetics Bioavailability Flavonolignan Exposure

Recommended Research and Industrial Applications for Silychristin B (CAS: 879325-58-3) Based on Quantified Evidence


Analytical Method Development and Validation for Flavonolignan Stereoisomer Separation

Due to the need for precise quantification and separation of silymarin's complex mixture, silychristin B is a critical reference standard for developing and validating analytical methods. Its use is essential for HPLC, UPLC-MS/MS, or other chromatographic techniques aimed at resolving the diastereomers silychristin A and B, as well as other components like silybins A/B and isosilybins A/B [1]. This ensures accurate quality control of milk thistle extracts and research materials.

Cancer Chemoprevention Research Focused on Viral Oncogenesis

Silychristin B's established activity as an antitumor promoter via inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) induction makes it a valuable tool compound for investigating chemopreventive mechanisms related to viral oncogenesis and tumor promotion pathways [2]. It should be procured for studies specifically targeting these pathways, as opposed to direct antiproliferative studies in prostate cancer cell lines, where it shows marginal activity compared to other silymarin constituents [3].

Pharmacokinetic and Bioavailability Studies of Minor Silymarin Components

Given the established differential systemic exposure of silymarin flavonolignans in humans, with silychristin showing a distinct, lower bioavailability profile compared to silybin A and B [4], pure silychristin B is required for detailed pharmacokinetic studies. Researchers investigating the ADME properties of individual silymarin components, or developing novel formulations to enhance bioavailability of minor constituents, must use pure silychristin B to generate accurate, isomer-specific data.

Stereochemistry-Driven Bioactivity Studies (Chirality Research)

As highlighted in recent reviews, the specific biological effects of optically pure silymarin flavonolignans, including silychristins A and B, are of growing interest. The chirality of these compounds is a key determinant of their interaction with biological targets, operating under a 'lock-and-key' concept [5]. Silychristin B is therefore an essential, optically pure reagent for studies investigating stereoselective ligand-receptor interactions, enzyme inhibition, and other chirality-dependent biological phenomena.

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